molecular formula C15H24 B1247803 Sesquicarene CAS No. 20479-23-6

Sesquicarene

Cat. No. B1247803
CAS RN: 20479-23-6
M. Wt: 204.35 g/mol
InChI Key: MZOWOHKNFKJFFD-RRFJBIMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sesquicarene is a sesquiterpenoid.

Scientific Research Applications

Total Synthesis of Sesquicarene

  • Synthetic Routes : Research by Coates and Freidinger (1970) describes two synthetic routes to sesquicarene involving intramolecular carbenoid cyclization of acyclic precursors. This study highlights the efficient copper-catalyzed cyclization to sesquicarone, an important step in obtaining sesquicarene (Coates & Freidinger, 1970).

Sesquiterpene Lactones in Cancer Clinical Trials

  • Anticancer Properties : Ghantous et al. (2010) reviewed the chemical and biological properties of sesquiterpene lactones (SLs), emphasizing their enhanced anticancer and anti-inflammatory effects. The study discusses sesquiterpene lactones like artemisinin, thapsigargin, and parthenolide, which are in clinical trials for their selective action against tumor and cancer stem cells (Ghantous et al., 2010).

Bioactive Potential of Various Sesquiterpenes

  • Therapeutic Scaffolds : Sut et al. (2017) focused on sesquiterpenes lacking the α-methylene-γ-lactone group, exploring their biological effects and potential in developing new drugs. They highlight sesquiterpenes like daucanes and beta-caryophyllene for their antiproliferative and estrogenic properties (Sut et al., 2017).

Sensitization to Antibiotics

  • Enhancing Bacterial Permeability : Brehm-Stecher and Johnson (2003) investigated how sesquiterpenoids like nerolidol, farnesol, and bisabolol can enhance bacterial permeability and susceptibility to antibiotics. This research indicates the practical utility of these compounds in sensitizing bacteria to antimicrobials (Brehm-Stecher & Johnson, 2003).

Inhibition of Drug-Metabolizing Enzymes

  • Interactions with Drugs : Nguyen et al. (2017) studied the inhibitory effect of sesquiterpenes on drug-metabolizing enzymes. This is significant in understanding potential drug interactions and pharmacokinetics of sesquiterpenes (Nguyen et al., 2017).

Anticancer Properties of Sesquiterpenes

  • Broad Spectrum Anticancer Activity : Abu-Izneid et al. (2020) provided an overview of sesquiterpenes and their derivatives in cancer treatment, highlighting their mechanisms like modulating nuclear factor kappa activity and inhibiting lipid peroxidation (Abu-Izneid et al., 2020).

Engineering Plant Sesquiterpene Synthesis

  • Microbial Production of Sesquiterpenes : Mai et al. (2021) discussed engineering yeast for the production of plant sesquiterpenes, providing a sustainable alternative to plant extraction and chemical synthesis (Mai et al., 2021).

properties

CAS RN

20479-23-6

Product Name

Sesquicarene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,6S,7R)-3,7-dimethyl-7-(4-methylpent-3-enyl)bicyclo[4.1.0]hept-2-ene

InChI

InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)10-14(13)15/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14+,15+/m0/s1

InChI Key

MZOWOHKNFKJFFD-RRFJBIMHSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@H]([C@@]2(C)CCC=C(C)C)CC1

SMILES

CC1=CC2C(C2(C)CCC=C(C)C)CC1

Canonical SMILES

CC1=CC2C(C2(C)CCC=C(C)C)CC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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